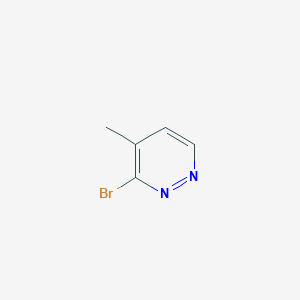

3-Bromo-4-methylpyridazine

Vue d'ensemble

Description

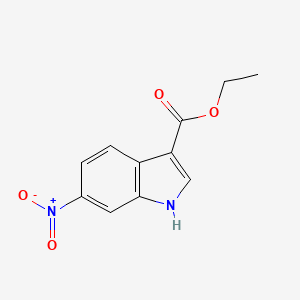

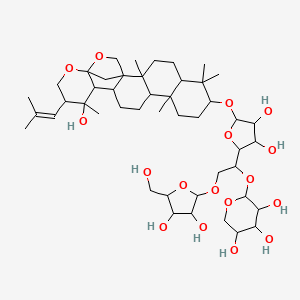

3-Bromo-4-methylpyridazine is a chemical compound with the CAS Number: 1416373-61-9. It has a molecular weight of 173.01 and its IUPAC name is this compound . It is typically stored in an inert atmosphere, under -20C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5BrN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 . This indicates the presence of 5 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .Applications De Recherche Scientifique

Synthesis Processes

- 3-Bromo-4-methylpyridazine and related compounds are synthesized using various chemical methods, including cyclization, dehydrogenation, and substitution reactions. These methods provide efficient routes for manufacturing such compounds (Xin Bing-wei, 2008).

Biological Activities and Kinase Inhibition

- Certain derivatives of 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound related to this compound, have been synthesized and evaluated for their inhibitory activities against c-Met kinase. These derivatives have shown moderate to good antitumor activities against various cancer cell lines (Ju Liu et al., 2020).

Pharmaceutical Applications

- Derivatives of this compound, such as 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines, have been developed and screened for their affinities and selectivities for dopamine receptor subtypes. These compounds have shown potential for inducing physiological responses like penile erection in vivo, suggesting their applicability in pharmaceutical research (C. Enguehard-Gueiffier et al., 2006).

Electrophilic Substitutions and Reactions

- Studies have been conducted on electrophilic substitutions and reactions of 3-Hydroxypyridazine 1-Oxides and their methyl homologs, which are closely related to this compound. These studies provide insights into the introduction of various functional groups into the pyridazine ring through reactions like halogenation and nitration (H. Igeta et al., 1969).

Synthesis of Novel Derivatives

- Research has focused on synthesizing novel pyridine-based derivatives using reactions like Suzuki cross-coupling. These derivatives have been investigated for their potential biological activities, such as anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).

Library Building and Compound Development

- Methods for building libraries of 3-aminopyridazine derivatives using compounds like 4-bromo-pyridazine-3,6-dione have been developed. These methods involve a combination of amination and Pd(0) cross-coupling reactions, which are significant for developing diverse chemical libraries (M. Schmitt et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that pyridazine derivatives, such as 3-bromo-4-methylpyridazine, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It is known that pyridazinone derivatives, which include this compound, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

It is known that pyridazinone derivatives can affect a variety of biochemical pathways due to their broad spectrum of activity .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, measured as Log Po/w, is 1.53, indicating a balance between hydrophilic and lipophilic properties that could influence its distribution in the body .

Result of Action

Given the broad spectrum of activity associated with pyridazinone derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-Bromo-4-methylpyridazine are largely determined by its unique structure. The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity These properties can be of importance in drug-target interactions

Cellular Effects

The cellular effects of this compound are not well-studied. Related pyridazine derivatives have been shown to influence various cellular processes. For instance, some pyridazine derivatives have been found to inhibit p38α mitogen-activated protein kinase, a serine/threonine kinase that modulates a plethora of cellular processes

Molecular Mechanism

It is known that pyridazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

3-bromo-4-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMFDMSMPJLATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855662 | |

| Record name | 3-Bromo-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416373-61-9 | |

| Record name | 3-Bromo-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

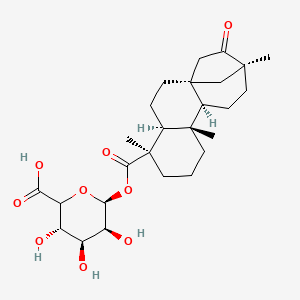

![6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide](/img/structure/B1515287.png)

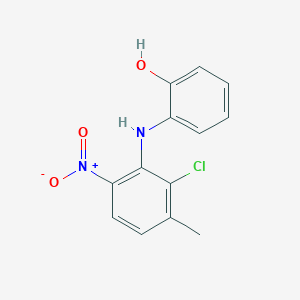

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1515294.png)

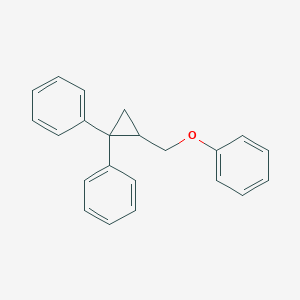

![tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B1515297.png)